molecular formula C19H23N3O4S2 B2767138 N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide CAS No. 896273-37-3

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2767138
CAS No.: 896273-37-3
M. Wt: 421.53
InChI Key: DCZYFQXUIKAASQ-UHFFFAOYSA-N
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Description

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by the presence of a thiophene ring, a tosylated pyrrolidine moiety, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:

  • Formation of the Tosylated Pyrrolidine: : The starting material, pyrrolidine, is tosylated using p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

  • Synthesis of the Thiophen-2-ylmethyl Intermediate: : Thiophene is alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a strong base like sodium hydride. This step is performed under an inert atmosphere to prevent oxidation.

  • Coupling Reaction: : The tosylated pyrrolidine and the thiophen-2-ylmethyl intermediate are coupled using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

  • Reduction: : The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The tosyl group can be substituted by nucleophiles in the presence of a base, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane, room temperature.

    Reduction: LiAlH4, ether, reflux.

    Substitution: Sodium hydride, DMF, room temperature.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the thiophene ring and the tosylated pyrrolidine moiety suggests that it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.

Mechanism of Action

The mechanism by which N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring can participate in π-π stacking interactions, while the tosylated pyrrolidine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(thiophen-2-ylmethyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the tosyl group, which may result in different reactivity and biological activity.

    N1-(benzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: Contains a benzyl group instead of the thiophene ring, potentially altering its chemical and biological properties.

Uniqueness

N1-(thiophen-2-ylmethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the combination of the thiophene ring and the tosylated pyrrolidine moiety. This unique structure allows for specific interactions with biological targets and offers distinct reactivity in chemical synthesis, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-14-6-8-17(9-7-14)28(25,26)22-10-2-4-15(22)12-20-18(23)19(24)21-13-16-5-3-11-27-16/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZYFQXUIKAASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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